molecular formula C9H8N2O B1380752 6-Aminoisoquinolin-7-ol CAS No. 1368385-57-2

6-Aminoisoquinolin-7-ol

Cat. No.: B1380752
CAS No.: 1368385-57-2
M. Wt: 160.17 g/mol
InChI Key: PUDOHGGSNCTPDM-UHFFFAOYSA-N
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Description

6-Aminoisoquinolin-7-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoisoquinolin-7-ol can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the use of benzylamine and a glyoxal acetal, which react to produce isoquinoline through the Schlittler-Müller reaction .

Industrial Production Methods

Industrial production of this compound typically involves the selective extraction and fractional crystallization of coal tar derivatives. This method exploits the basicity of isoquinoline derivatives to isolate them from coal tar mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Aminoisoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.

Scientific Research Applications

6-Aminoisoquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound can also interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

6-Aminoisoquinolin-7-ol can be compared with other isoquinoline derivatives such as:

Uniqueness

This compound is unique due to the presence of both an amino and a hydroxyl group on the isoquinoline ring, which imparts distinct chemical reactivity and potential biological activity.

Similar Compounds

  • Isoquinoline
  • Quinoline
  • 6-Aminoquinoline

Properties

IUPAC Name

6-aminoisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOHGGSNCTPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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